Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-bromo-4-methoxyacetophenone to introduce the methoxyphenyl group. The final step involves the cyclization with thiourea to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles or pyrazoles.
Scientific Research Applications
Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, DNA topoisomerases.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
- 2-(4-Methoxyphenyl)-4-methylthiazole
- 4-(4-Methoxyphenyl)-1,2,3-triazole
Uniqueness
Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of the thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research .
Properties
CAS No. |
1015856-20-8 |
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Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-13(15(20)22-3)18-19(10)16-17-14(9-23-16)11-4-6-12(21-2)7-5-11/h4-9H,1-3H3 |
InChI Key |
XJSLSJUSYPBQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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